molecular formula C17H14N2O4 B11504988 ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate

ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B11504988
M. Wt: 310.30 g/mol
InChI Key: UUPAIDPZDPBYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a furan ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of furan-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate and phenylhydrazine under acidic conditions to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The furan and pyrazole rings play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-(thiophen-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-(pyridin-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

ethyl 4-(furan-2-carbonyl)-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C17H14N2O4/c1-2-22-17(21)15-13(16(20)14-9-6-10-23-14)11-19(18-15)12-7-4-3-5-8-12/h3-11H,2H2,1H3

InChI Key

UUPAIDPZDPBYCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.